molecular formula C15H9FN2O2 B15173037 2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-94-6

2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one

Cat. No.: B15173037
CAS No.: 918897-94-6
M. Wt: 268.24 g/mol
InChI Key: JFOQESNEXVPHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound with a unique structure that includes a fluorine atom, a benzopyrano ring system, and a quinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one typically involves multi-step organic reactions. One common approach is to start with a suitable benzopyran precursor, which undergoes fluorination and subsequent cyclization to form the quinoxalinone structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents on the benzopyrano and quinoxalinone rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the aromatic rings.

Scientific Research Applications

2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the quinoxalinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
  • 2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
  • 2-Iodo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one

Uniqueness

2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and other applications.

Properties

CAS No.

918897-94-6

Molecular Formula

C15H9FN2O2

Molecular Weight

268.24 g/mol

IUPAC Name

2-fluoro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one

InChI

InChI=1S/C15H9FN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H

InChI Key

JFOQESNEXVPHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.